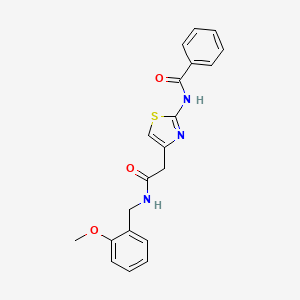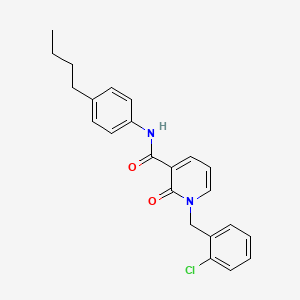
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Descripción general
Descripción
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (referred to as compound A) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound A belongs to the class of dihydropyridine derivatives and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of compound A is not fully understood. However, studies have shown that compound A inhibits the activity of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the activity of ACE, compound A reduces the production of angiotensin II and lowers blood pressure. Moreover, compound A has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
Compound A has been reported to have several biochemical and physiological effects. In vitro studies have shown that compound A inhibits the activity of ACE and reduces the production of angiotensin II, leading to a decrease in blood pressure. Moreover, compound A exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, compound A induces cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments. It is readily available and can be synthesized using different methods. Moreover, compound A has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, there are also some limitations to the use of compound A in lab experiments. For instance, the mechanism of action of compound A is not fully understood, which limits its potential therapeutic applications. Additionally, the yield of compound A using different synthesis methods is reported to be around 60-70%, which may affect its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on compound A. First, further studies are needed to elucidate the mechanism of action of compound A, which will provide insights into its potential therapeutic applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of compound A, which will help in the development of effective drug delivery systems. Third, studies are needed to evaluate the safety and toxicity of compound A, which will determine its potential clinical applications. Fourth, studies are needed to investigate the synergistic effects of compound A with other drugs, which will enhance its therapeutic efficacy. Finally, studies are needed to evaluate the potential of compound A as a lead compound for drug discovery research.
Conclusion
In conclusion, compound A is a chemical compound that has potential therapeutic applications, including its anticancer, antihypertensive, and antioxidant properties. Compound A has been synthesized using different methods, and its mechanism of action is not fully understood. Compound A exhibits several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on compound A, which will provide insights into its potential therapeutic applications and enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential therapeutic applications, including its anticancer, antihypertensive, and antioxidant properties. In vitro studies have shown that compound A inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, compound A has been reported to lower blood pressure by inhibiting the activity of angiotensin-converting enzyme (ACE). Moreover, compound A exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-7-17-11-13-19(14-12-17)25-22(27)20-9-6-15-26(23(20)28)16-18-8-4-5-10-21(18)24/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGMVXQJQKQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



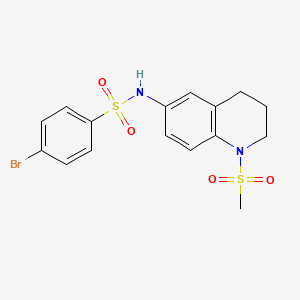
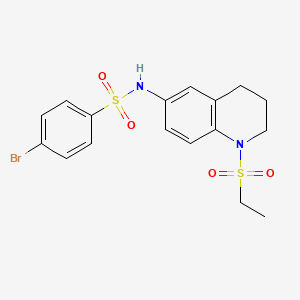
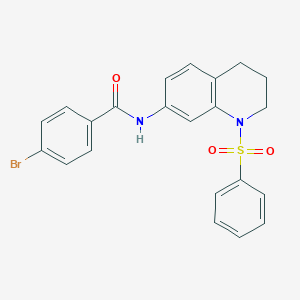
![N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312158.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B3312163.png)



![3,4,5-trimethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312193.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-1-naphthamide](/img/structure/B3312200.png)
![4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312206.png)
![4-ethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312212.png)

